molecular formula C18H18N2OS2 B5710183 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5710183
M. Wt: 342.5 g/mol
InChI Key: HJNRFAARVFDRRL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a pyrimidinone core annulated with a tetrahydrobenzothiophene moiety. The molecule contains an ethylsulfanyl group at position 2 and a phenyl group at position 3, which significantly influence its physicochemical and biological properties.

Synthesis: The compound is synthesized via a multi-step route starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1). Cyclization with formamide yields the pyrimidinone scaffold (2), followed by chlorination with POCl₃ to form the chloro intermediate (3). Subsequent nucleophilic substitution with ethyl mercaptan introduces the ethylsulfanyl group .

Properties

IUPAC Name

2-ethylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-2-22-18-19-16-15(13-10-6-7-11-14(13)23-16)17(21)20(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNRFAARVFDRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions. For instance, the use of Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfanyl (-S-Et) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield Source
Potassium permanganateAcetic acid/DMF, room temperature2-(ethylsulfinyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one60–75%
Hydrogen peroxideMethanol, reflux2-(ethylsulfonyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one55–65%

Key Observations :

  • Oxidation of the sulfur atom proceeds via radical intermediates, with sulfone formation requiring harsher conditions .

  • The tetrahydrobenzothieno ring remains intact under these conditions .

Substitution Reactions

The pyrimidin-4(3H)-one scaffold undergoes nucleophilic substitution at the C-2 and C-4 positions.

2.1. Nucleophilic Displacement at C-2

Nucleophile Conditions Product Notes Source
Amines (e.g., aniline)DMF, 80°C, 12h2-(anilino)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneRequires catalytic KI
Thiols (e.g., benzylthiol)Ethanol, reflux, 6h2-(benzylsulfanyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneHigh regioselectivity

2.2. Ring-Opening Reactions

The pyrimidinone ring can undergo ring-opening under alkaline conditions:

  • Treatment with NaOH (10% w/v) at 100°C yields 3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4-dithione via cleavage of the lactam bond .

Reduction Reactions

The carbonyl group at C-4 is reducible to a hydroxyl or methylene group.

Reagent Conditions Product Yield Source
Sodium borohydrideMethanol, 0°C, 2h4-hydroxy-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2(1H)-one70–80%
LiAlH4THF, reflux, 4h4-methylene-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2(1H)-one50–60%

Mechanistic Insight :

  • NaBH4 selectively reduces the carbonyl without affecting the sulfur substituents.

  • LiAlH4 induces deeper reduction, forming a methylene group .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused triazolo derivatives:

Reagent Conditions Product Application Source
Nitrile oxidesToluene, 110°C, 8hTriazolo[4,3-a]benzothieno[2,3-d]pyrimidin-4(3H)-one derivativesAnti-inflammatory agents

Comparative Reactivity Analysis

Reaction Site Reactivity Influencing Factors
C-2 (S-Et group)High (oxidation/substitution)Electron-withdrawing effect of pyrimidinone enhances electrophilicity
C-4 (Carbonyl)Moderate (reduction)Steric hindrance from tetrahydrobenzothieno ring
Pyrimidine N-atomsLowResonance stabilization reduces nucleophilic susceptibility

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to HCl (>2M) leads to decomposition of the tetrahydrobenzothieno ring .

  • Photodegradation : UV light induces C-S bond cleavage, forming phenylthiol byproducts .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of benzothieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines. For instance, a study reported that similar compounds demonstrated significant cytotoxicity against human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The compound is being investigated for its interactions with specific biological targets. It has been found to inhibit certain enzymes related to disease pathways. For example:

  • Enzyme Inhibition : Compounds structurally similar to 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have shown inhibition against proteases involved in cancer metastasis .
  • Antimicrobial Activity : Studies have indicated that derivatives possess activity against bacterial strains, suggesting potential for development as an antibiotic .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. Its application in organic electronics and photonics is being explored due to its electronic properties that can be tuned through structural modifications .

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Al-Taifi et al. (2021)Crystal StructureDetailed crystallographic analysis revealed insights into molecular interactions that could inform further biological testing .
Mague et al. (2018)Biological ActivityDemonstrated significant anticancer activity against multiple cell lines, highlighting its potential as a therapeutic agent .
BindingDB AnalysisEnzyme InteractionIdentified specific enzyme targets and binding affinities, suggesting pathways for drug development .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function is a key aspect of its biological activity.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Flexibility : The Gewald reaction and POCl₃-mediated chlorination allow rapid diversification at positions 2 and 3 .
  • Structure-Activity Relationship (SAR) :
    • Small alkyl/aryl groups at position 3 optimize steric compatibility.
    • Electron-withdrawing substituents (e.g., -Br, -Cl) at position 2 enhance electrophilicity for covalent target binding .
  • Emerging Applications : Derivatives with trifluoromethyl groups (e.g., MFCD03473829) show promise as CNS agents due to enhanced metabolic stability .

Biological Activity

The compound 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H19N3S2
Molecular Weight : 321.5 g/mol
IUPAC Name : 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-one
Canonical SMILES : CCSc1ncnc2c1c(c(c(c2)C)C)N(C)C

The compound features a complex structure that includes a benzothieno ring system and an ethylsulfanyl group. This unique configuration is pivotal in determining its biological properties.

Anticancer Activity

Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Recent research has shown that compounds in this class exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have indicated that derivatives with similar structures can inhibit the growth of triple-negative breast cancer cells by targeting key receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .

A specific study synthesized a range of thienopyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 breast cancer cells. Results demonstrated that some derivatives exhibited over 80% inhibition , suggesting strong anticancer potential .

Antimicrobial Activity

Thienopyrimidines have also been recognized for their broad-spectrum antimicrobial activities. Research has indicated that these compounds possess antibacterial, antifungal, and antiviral properties. For instance, the structural relationship between thienopyrimidines and purine bases has been exploited to develop new anti-infective agents .

Structure-Activity Relationship (SAR)

The SAR analysis of thienopyrimidine derivatives indicates that modifications to the phenyl and ethylsulfanyl groups significantly affect biological activity. For example:

Substituent Effect on Activity
EthylsulfanylEnhances solubility and bioavailability
Phenyl groupModifying substituents can increase potency against specific cancer types

Studies suggest that introducing electron-withdrawing groups can enhance anticancer activity while maintaining selectivity for cancer cells over normal cells .

Case Studies and Research Findings

  • Inhibition of EGFR : A series of thienopyrimidine derivatives were synthesized to evaluate their inhibitory effects on EGFR in breast cancer models. The most potent compound showed an IC50 value significantly lower than conventional EGFR inhibitors .
  • Antimicrobial Efficacy : A derivative was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics . This highlights the potential of thienopyrimidines as candidates for developing new antimicrobial therapies.

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a multi-step approach:

  • Core structure formation : The Gewald reaction is used to prepare ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate from cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine .
  • Cyclization : Heating the intermediate with formamide yields the pyrimidin-4(3H)-one core .
  • Functionalization : Phosphorus oxychloride converts the 4-oxo group to a chloro derivative, enabling substitution with ethylsulfanyl and phenyl groups via nucleophilic reactions .
  • Advanced modification : Aza-Wittig reactions with iminophosphoranes and aromatic isocyanates offer alternative pathways for introducing substituents .

Q. How is the compound characterized using spectroscopic methods?

Key analytical data includes:

  • IR spectroscopy : CONH stretching at ~1676 cm⁻¹ and N-H vibrations at ~3309 cm⁻¹ .
  • NMR : Aromatic protons in the δ 7.54–8.71 ppm range and aliphatic protons at δ 2.89–2.95 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z 284 [M+1]⁺ and fragmentation patterns confirming substituent stability .
  • UV-Vis : Absorption maxima at 338–355 nm, indicative of π→π* transitions in the conjugated system .

Q. What initial biological activities have been reported?

Derivatives of this scaffold exhibit:

  • Antimicrobial activity : Substitutions at the 2- and 3-positions (e.g., pyridinyl, phenoxy) enhance activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal properties : Alkyl and halogenated phenoxy groups improve efficacy against Candida albicans .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Catalytic conditions : Use K₂CO₃ or Na⁺ alkoxides to facilitate nucleophilic substitution reactions with phenols or alcohols .
  • Temperature control : Refluxing in formic acid for hydrazine derivatives ensures >90% yields .
  • Solvent selection : Polar aprotic solvents (e.g., HMPA) enhance cyclization efficiency in tetracyclic analogs .

Q. What strategies resolve contradictions in spectral data interpretation?

  • X-ray validation : Single-crystal studies confirm bond lengths (mean C–C = 0.003–0.014 Å) and resolve ambiguities in NMR assignments .
  • Cross-technique correlation : IR peaks for CONH (1647–1676 cm⁻¹) should align with NH signals in NMR (δ 7.77–7.82 ppm) .
  • Isotopic labeling : Deuterated solvents (CDCl₃) clarify splitting patterns in complex aliphatic regions .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 2-Substituents : Ethylsulfanyl groups improve lipophilicity, enhancing membrane penetration .
  • 3-Phenyl derivatives : Aromatic rings at this position stabilize π-stacking interactions with microbial enzyme targets .
  • Halogenated analogs : Bromine or chlorine at the phenoxy moiety increases antifungal potency (e.g., IC₅₀ reduction by 40% in C. albicans) .

Q. What role does X-ray crystallography play in structural confirmation?

  • Bond geometry : Single-crystal analyses validate the tetracyclic fused system, with R-factors ≤ 0.069 and wR ≤ 0.204 .
  • Torsional angles : Pyrrolidine or cyclohexane rings adopt chair conformations, minimizing steric strain .
  • Packing interactions : Hydrogen bonds between CONH and lattice solvents (e.g., H₂O) stabilize the crystal structure .

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